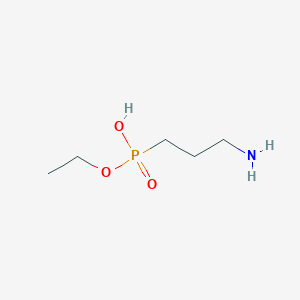
(3-Aminopropyl)(ethoxy)phosphinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Aminopropyl)(ethoxy)phosphinic acid is a chemical compound with the molecular formula C5H15NO3P. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an aminopropyl group and an ethoxy group attached to a phosphinic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminopropyl)(ethoxy)phosphinic acid typically involves the reaction of 3-aminopropylamine with ethylphosphinic acid under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems. The use of catalysts and advanced separation techniques ensures efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
(3-Aminopropyl)(ethoxy)phosphinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphinic acid group to phosphine derivatives.
Substitution: The aminopropyl and ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphine derivatives, and substituted phosphinic acids. These products have diverse applications in different fields .
Scientific Research Applications
(3-Aminopropyl)(ethoxy)phosphinic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is employed in the study of enzyme inhibition and as a probe for biological assays.
Medicine: It has potential therapeutic applications, including as an inhibitor of specific enzymes and as a drug delivery agent.
Mechanism of Action
The mechanism of action of (3-Aminopropyl)(ethoxy)phosphinic acid involves its interaction with specific molecular targets. The compound can act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. For example, it has been shown to interact with GABA B receptors, modulating neurotransmitter release and affecting neuronal activity .
Comparison with Similar Compounds
Similar Compounds
3-Aminopropylphosphinic acid: Similar in structure but lacks the ethoxy group.
3-Aminopropyltriethoxysilane: Contains a silane group instead of a phosphinic acid moiety.
3-Aminopropyl(methyl)phosphinic acid: Contains a methyl group instead of an ethoxy group.
Uniqueness
(3-Aminopropyl)(ethoxy)phosphinic acid is unique due to the presence of both aminopropyl and ethoxy groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in fields requiring precise molecular interactions .
Properties
Molecular Formula |
C5H14NO3P |
|---|---|
Molecular Weight |
167.14 g/mol |
IUPAC Name |
3-aminopropyl(ethoxy)phosphinic acid |
InChI |
InChI=1S/C5H14NO3P/c1-2-9-10(7,8)5-3-4-6/h2-6H2,1H3,(H,7,8) |
InChI Key |
AWMKFGUCJMGOTF-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CCCN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl N-[4-(prop-2-enoyl)phenyl]carbamate](/img/structure/B13243573.png)
![2-Chloro-3-fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13243578.png)
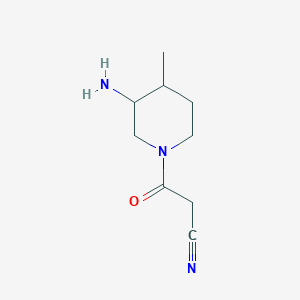


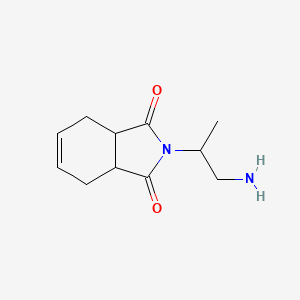
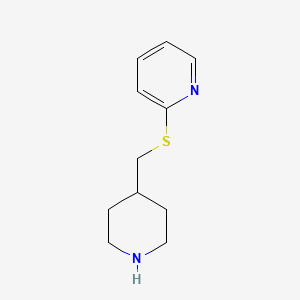
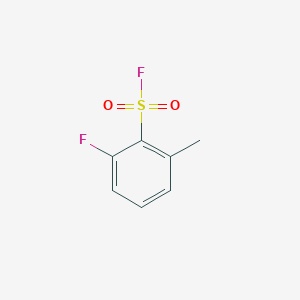
![6-Phenylspiro[2.5]octan-6-ol](/img/structure/B13243615.png)


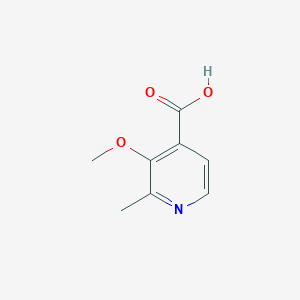
![Tert-butyl N-[4-(2-aminopropan-2-YL)phenyl]carbamate](/img/structure/B13243636.png)
